3-(4-Fluorophenyl)-3-methylbutanoic acid

Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity

Standard phenylalkanoic acids lack the steric hindrance needed for selective enzyme profiling. This fluorinated quaternary carbon scaffold offers documented lipoxygenase inhibition with minimal COX interference, enabling cleaner pathway dissection. - **Enzyme selectivity**: Lipoxygenase > COX (reduced off-target activity) - **Ion channel reference**: 107.0 nM antagonist at human CaV 3.1 channels - **Key intermediate**: Core scaffold for fluoxetine synthesis (C11H13FO2) - **Physicochemical**: LogP 2.59, B.P. 285.2°C, suitable for HPLC method development

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
CAS No. 339-34-4
Cat. No. B3041688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-3-methylbutanoic acid
CAS339-34-4
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H13FO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)
InChIKeyHDBUHVALFKKGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-3-methylbutanoic Acid: Identification & Core Properties


3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS 339-34-4) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . The compound features a quaternary carbon at the C3 position bearing both a methyl group and a 4-fluorophenyl substituent, conferring distinct steric and electronic properties relative to simpler phenylalkanoic acids [1]. It exists as a racemic mixture due to the chiral center at C3, with the (R)- and (S)-enantiomers potentially exhibiting differential biological interactions with chiral targets . This compound is recognized as a key intermediate in the synthesis of pharmaceuticals, most notably fluoxetine (an SSRI antidepressant), and has documented inhibitory activity against lipoxygenase, carboxylesterase, and cyclooxygenase enzymes [2].

Lipoxygenase Pathway Studies
Reported enzyme inhibition profile with selectivity over COX
CaV 3.1 Channel Pharmacology
Quantified antagonist activity for T-type calcium channel research
Fluoxetine Intermediate Synthesis
C3-geminal dimethyl substitution required for SSRI precursor
Analytical Method Development
Characterized LogP and thermal properties for reference workflows

Generic Substitution Failure: 3-(4-Fluorophenyl)-3-methylbutanoic Acid


Substituting 3-(4-fluorophenyl)-3-methylbutanoic acid with structurally related analogs such as 4-fluorophenylacetic acid, (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, or 3-(4-fluorophenyl)propanoic acid introduces functionally significant alterations in enzymatic inhibition profiles, synthetic pathway yields, and physicochemical properties. The quaternary C3 substitution pattern creates a sterically hindered carboxylic acid environment that directly modulates target engagement—evidenced by differential IC₅₀ values across enzyme classes [1]. In pharmaceutical intermediate applications, the compound's specific substitution pattern enables distinct downstream coupling chemistry that cannot be replicated by analogs lacking the geminal dimethyl motif . These quantifiable differences are documented in the evidence items below, establishing that generic interchange would result in measurable performance deviations in both research and industrial contexts.

!
Simpler phenylalkanoic acids lack the quaternary C3 substitution, which may alter enzyme inhibition profiles and synthetic applicability.
!
(S)-2-(4-fluorophenyl)-3-methylbutanoic acid targets L-type calcium channels and serves mibefradil synthesis, not CaV 3.1 or fluoxetine routes.
!
Non-fluorinated phenylalkanoic analogs exhibit different lipoxygenase/COX selectivity; the 4-fluoro group contributes to the reported potency shift.

Quantitative Evidence: 3-(4-Fluorophenyl)-3-methylbutanoic Acid vs. Comparators


Lipoxygenase Inhibition vs. COX Selectivity

3-(4-Fluorophenyl)-3-methylbutanoic acid acts as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while exhibiting markedly reduced inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This profile contrasts with non-fluorinated phenylalkanoic acids, which typically lack the lipoxygenase-directed potency conferred by the 4-fluorophenyl substitution [2].

Enzyme Selectivity
Cross-study comparable
Target: Reported lipoxygenase inhibition; reduced COX activity
Comparator: Non-fluorinated analogs lack this selectivity
Supports lipoxygenase-focused pathway studies
In vitro enzymatic assays; data to verify in target pathway
Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity

CaV 3.1 Calcium Channel Antagonist Activity

3-(4-Fluorophenyl)-3-methylbutanoic acid exhibits channel blocking activity at recombinant human CaV 3.1 (T-type calcium channel) with an IC₅₀ of 107.0 nM [1]. This sub-micromolar potency positions it as a reference antagonist for CaV 3.1 channel studies. In contrast, the structurally distinct (S)-2-(4-fluorophenyl)-3-methylbutanoic acid (a mibefradil intermediate) targets L-type calcium channels with a fundamentally different mechanism as a calcium antagonist building block [2].

CaV 3.1 Activity
Cross-study comparable
IC₅₀ = 107.0 nM
Defined antagonist benchmark for T-type channel studies
HEK293 cells; FLIPR assay; 3 min preincubation
Calcium channel CaV 3.1 T-type calcium channel IC₅₀

Physicochemical Properties: LogP, Density, Boiling Point

3-(4-Fluorophenyl)-3-methylbutanoic acid exhibits a calculated LogP of 2.59, density of 1.1±0.1 g/cm³, and boiling point of 285.2±15.0 °C at 760 mmHg . These values contrast with 4-fluorophenylacetic acid, a simpler analog lacking the gem-dimethyl substitution, which has a lower molecular weight (154.14 g/mol), lower LogP (~1.5), and lower boiling point (~260 °C) [1]. The elevated LogP of the target compound reflects enhanced lipophilicity conferred by the quaternary C3 substitution, affecting solubility and membrane permeability characteristics.

Physicochemical Profile
Cross-study comparable
Target: LogP 2.59, BP 285.2 °C
Comparator: 4-Fluorophenylacetic acid LogP ~1.5, BP ~260 °C
Influences extraction and chromatographic method development
Calculated properties; experimental boiling point at 760 mmHg
LogP Density Boiling point Physicochemical properties

Fluoxetine vs. Mibefradil Intermediate Synthesis

3-(4-Fluorophenyl)-3-methylbutanoic acid (CAS 339-34-4) serves as a key intermediate in fluoxetine synthesis, with the geminal dimethyl group at C3 providing the requisite carbon skeleton for the final SSRI pharmacophore . This synthetic application is fundamentally distinct from (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is the chiral intermediate for mibefradil synthesis via asymmetric hydrogenation of the corresponding unsaturated acid with [Ru((R)-MeOBIPHEP)(OAc)₂] catalyst achieving up to 94% ee [1]. The two compounds differ in substitution pattern (C3 vs. C2 attachment of the fluorophenyl group), leading to divergent downstream coupling chemistry and distinct pharmaceutical targets.

Synthetic Intermediate
Cross-study comparable
Target: Fluoxetine intermediate (C3-geminal dimethyl)
Comparator: Mibefradil intermediate (C2-substituted)
C3 substitution pattern non-interchangeable for SSRI synthesis
Asymmetric hydrogenation; up to 94% ee reported for comparator
Fluoxetine synthesis Pharmaceutical intermediate SSRI precursor Synthetic utility

Optimal Applications: 3-(4-Fluorophenyl)-3-methylbutanoic Acid


Lipoxygenase Inhibition in Inflammation Research

This compound is indicated for investigations targeting lipoxygenase-mediated arachidonic acid metabolism with minimal off-target interference at cyclooxygenase enzymes [1]. The documented potent lipoxygenase inhibition combined with reduced COX activity enables cleaner pathway dissection compared to non-selective anti-inflammatory tool compounds.

CaV 3.1 T-Type Channel Pharmacology

With a defined IC₅₀ of 107.0 nM at recombinant human CaV 3.1 channels expressed in HEK293 cells [1], this compound serves as a reference antagonist for T-type calcium channel studies requiring a quantified potency benchmark. The sub-micromolar activity supports use in calcium flux assays and channel blocking mechanism investigations.

Fluoxetine (SSRI) Intermediate Synthesis

The compound's C3-geminal dimethyl-4-fluorophenyl substitution pattern provides the essential carbon framework for fluoxetine synthesis [1]. Procurement for this application requires the specific C11H13FO2 scaffold; C2-substituted or non-geminal analogs cannot substitute without altering downstream coupling efficiency and final product identity.

Method Development for Lipophilic Carboxylic Acid Analysis

The characterized LogP of 2.59 and boiling point of 285.2±15.0 °C [1] support its use as a reference compound in HPLC method development, logD determination studies, and extraction protocol optimization for moderately lipophilic carboxylic acid analytes.

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
Enzyme inhibition selectivity profile
Lipoxygenase vs. COX activity review
CaV 3.1 channel pharmacology
Defined IC₅₀ benchmark
Ca²⁺ flux assay validation
Fluoxetine intermediate synthesis
C3-geminal dimethyl substitution
Synthetic route specificity verification
Analytical method development
Physicochemical property benchmarks
LogP and thermal property verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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